molecular formula C16H16N2 B2927450 1-(3-phenylpropyl)-1H-1,3-benzodiazole CAS No. 871672-90-1

1-(3-phenylpropyl)-1H-1,3-benzodiazole

Cat. No. B2927450
Key on ui cas rn: 871672-90-1
M. Wt: 236.318
InChI Key: VVKVZXKIDVBHDW-UHFFFAOYSA-N
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Patent
US09011734B2

Procedure details

To a flask were added 5 g benzimidazole and 75 ml tetrahydrofuran under nitrogen and the solution was cooled to 10 C with stirring. 2.2 g Sodium hydride were added in small portions and the reaction was stirred for 10 minutes. 1-Bromo-3-phenylpropane was added and the reaction mixture was heated to 40 C for 5 hrs. After cooling to 5 C, the reaction was quenched with slow addition of 100 ml water. After the tetrahydrofuran was removed of by rotovap, the mixture was extracted with 100 ml ethyl acetate and washed with 25 ml water and the solvent was removed on the rotovap. The product was purified by column chromatography using 40% ethyl acetate in hexane resulting in a light yellow oil which crystallized in the freezer.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH:2]=1.[H-].[Na+].Br[CH2:13][CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O1CCCC1>[C:16]1([CH2:15][CH2:14][CH2:13][N:1]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=[CH:2]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 10 C
STIRRING
Type
STIRRING
Details
the reaction was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 40 C for 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5 C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with slow addition of 100 ml water
CUSTOM
Type
CUSTOM
Details
After the tetrahydrofuran was removed of by rotovap
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 100 ml ethyl acetate
WASH
Type
WASH
Details
washed with 25 ml water
CUSTOM
Type
CUSTOM
Details
the solvent was removed on the rotovap
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
crystallized in the freezer

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCCN1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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